1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate
Overview
Description
1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate, also known as White Catalyst, is a compound with the empirical formula C18H20O6PdS2 . It is a solid that can dissolve in some organic solvents such as dimethylformamide (DMF) and dichloromethane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14O2S2.2C2H4O2.Pd/c15-17(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14;21-2(3)4;/h1-10H,11-12H2;21H3,(H,3,4);/q;;;+2/p-2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
This compound is widely used in organic synthesis. It often serves as a catalyst in carbon-carbon bond-forming reactions, such as the Mitsunobu reaction, Suzuki reaction, and Heck reaction . It is also suitable for Buchwald-Hartwig cross coupling, C-H Activation, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .Physical And Chemical Properties Analysis
1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate is a solid that can dissolve in some organic solvents such as dimethylformamide (DMF) and dichloromethane . It has a molecular weight of 502.90 .Scientific Research Applications
Organic Synthesis
This compound is widely used in organic synthesis . It serves as a catalyst in various reactions that form carbon-carbon bonds, which are fundamental in creating complex organic molecules .
Mitsunobu Reaction
The Mitsunobu Reaction is a popular method for inverting the stereochemistry of alcohols or for the conversion of alcohols into esters or other functional groups . The White Catalyst can be used in this reaction .
Suzuki Reaction
The Suzuki Reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds between two aromatic compounds . The White Catalyst is often used in this reaction .
Heck Reaction
The Heck Reaction is another type of carbon-carbon bond-forming reaction, specifically between an alkene and an aryl or vinyl halide . The White Catalyst can be used in this reaction .
Synthesis of Organometallic Compounds
The White Catalyst can also be used in the synthesis of organometallic compounds . These compounds, which contain bonds between carbon and a metal, are important in many areas of chemistry .
Buchwald-Hartwig Cross Coupling Reaction
This reaction is used to form carbon-nitrogen bonds, which are key in the synthesis of many pharmaceuticals and biologically active compounds . The White Catalyst is used in this reaction .
Hiyama Coupling
The Hiyama Coupling is a cross-coupling reaction used to form carbon-carbon bonds . The White Catalyst can be used in this reaction .
C-H Activation
C-H activation is a strategy used in organic synthesis to replace a C-H bond with a C-C, C-N, or C-O bond . The White Catalyst is used in this reaction .
Safety And Hazards
properties
IUPAC Name |
2-(benzenesulfinyl)ethylsulfinylbenzene;palladium(2+);diacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2.2C2H4O2.Pd/c15-17(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14;2*1-2(3)4;/h1-10H,11-12H2;2*1H3,(H,3,4);/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNYSJNYZJXIFE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)S(=O)CCS(=O)C2=CC=CC=C2.[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6PdS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate | |
CAS RN |
858971-43-4 | |
Record name | (SP-4-2)-Bis(acetato-κO)[1,1′-[1,2-ethanediylbis(sulfinyl-κS)]bis[benzene]]palladium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=858971-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.